1,2-Bis(2-chlorophenoxy)ethane
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Overview
Description
1,2-Bis(2-chlorophenoxy)ethane is an organic compound with the molecular formula C14H12Cl2O2 It is characterized by the presence of two chlorophenoxy groups attached to an ethane backbone
Preparation Methods
The synthesis of 1,2-Bis(2-chlorophenoxy)ethane typically involves the reaction of 2-chlorophenol with ethylene dichloride in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-chlorophenol is replaced by the ethylene dichloride, forming the desired product. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
1,2-Bis(2-chlorophenoxy)ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of dihydroxy derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces dihydroxy compounds .
Scientific Research Applications
1,2-Bis(2-chlorophenoxy)ethane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which 1,2-Bis(2-chlorophenoxy)ethane exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and proteins, altering their function and activity. It may also affect cellular pathways by modulating signal transduction processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it can influence oxidative stress and inflammatory responses .
Comparison with Similar Compounds
1,2-Bis(2-chlorophenoxy)ethane can be compared with other similar compounds such as:
1,2-Bis(4-chlorophenoxy)ethane: Similar in structure but with chlorine atoms in different positions, leading to variations in reactivity and applications.
1,2-Bis(2-nitrophenoxy)ethane: Contains nitro groups instead of chlorine, resulting in different chemical properties and uses.
1,2-Bis(2-fluorophenoxy)ethane: Fluorine atoms replace chlorine, affecting the compound’s stability and reactivity .
Properties
CAS No. |
53895-62-8 |
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Molecular Formula |
C14H12Cl2O2 |
Molecular Weight |
283.1 g/mol |
IUPAC Name |
1-chloro-2-[2-(2-chlorophenoxy)ethoxy]benzene |
InChI |
InChI=1S/C14H12Cl2O2/c15-11-5-1-3-7-13(11)17-9-10-18-14-8-4-2-6-12(14)16/h1-8H,9-10H2 |
InChI Key |
QDOWIWBKEVWTFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCCOC2=CC=CC=C2Cl)Cl |
Origin of Product |
United States |
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